2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Overview
Description
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an oxazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide typically involves a multi-step process One common method starts with the formation of the oxazole ring through a cyclization reaction involving a bromophenyl derivative and an appropriate amineThe final step involves the acylation of the resulting intermediate with 2,3-dimethoxybenzylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The oxazole ring and bromophenyl group are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The sulfanyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide stands out due to its specific substitution pattern on the phenyl and oxazole rings, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S/c1-25-16-8-4-6-14(19(16)26-2)10-22-18(24)12-28-20-23-11-17(27-20)13-5-3-7-15(21)9-13/h3-9,11H,10,12H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGAVIHZJNKPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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